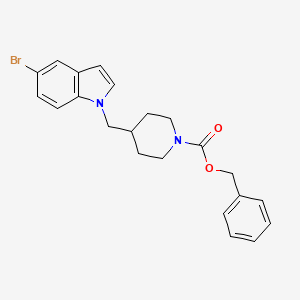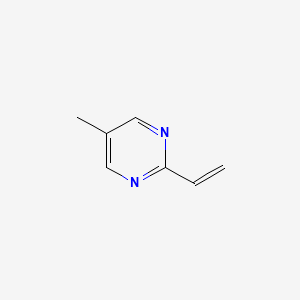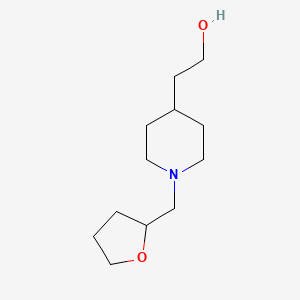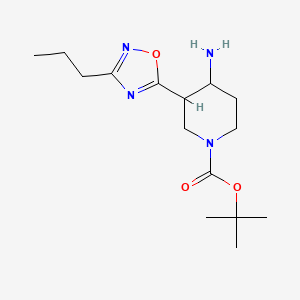
Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate” is an organic compound that belongs to the class of piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperidine ring attached to a carboxylic acid group and an oxadiazole ring. The oxadiazole ring also has a propyl group attached to it .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm^3, a boiling point of 405.4±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has a molar refractivity of 78.6±0.3 cm^3, a polar surface area of 68 Å^2, and a molar volume of 268.2±3.0 cm^3 .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate is synthesized by condensation reactions involving carbamimide and benzoic acid derivatives, characterized through spectroscopy and X-ray diffraction studies. It has demonstrated moderate anthelmintic activity, indicating potential in parasitic infection treatment research (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Biological Evaluation
- The compound has been evaluated for in vitro antibacterial activity, showing moderate effectiveness. This suggests its possible application in developing new antibacterial agents (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).
Antitumor Activity
- Analogous compounds containing the 1,2,4-oxadiazole ring, structurally similar to this compound, have shown antitumor activities in various cell lines. This indicates potential utility in cancer research (Maftei et al., 2013).
Metabolic Studies
- The compound's analogs have been studied for their metabolic transformations in liver microsomes, providing insights into their pharmacokinetics and potential drug interactions (Yoo et al., 2008).
Chemical Synthesis Applications
- It serves as an important intermediate in synthesizing biologically active compounds, including potential anticancer drugs, demonstrating its significance in medicinal chemistry (Kong et al., 2016).
Potential in Developing Antimicrobial Agents
- Research on derivatives of this compound has revealed their capability to act as antimicrobial agents, suggesting a role in combatting bacterial infections (Khalid et al., 2016).
Mechanism of Action
Target of Action
Many compounds with similar structures are known to interact with various receptors or enzymes in the body. The specific targets would depend on the exact structure of the compound and could range from neurotransmitter receptors to enzymes involved in metabolic pathways .
Mode of Action
The compound would likely interact with its target through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces. This interaction could either activate or inhibit the function of the target, leading to changes in cellular processes .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and size could influence how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. These effects could range from changes in cell signaling and gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at certain pH levels or temperatures, and it might interact with other molecules in the body .
Properties
IUPAC Name |
tert-butyl 4-amino-3-(3-propyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O3/c1-5-6-12-17-13(22-18-12)10-9-19(8-7-11(10)16)14(20)21-15(2,3)4/h10-11H,5-9,16H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMUYPNOIZTPTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2CN(CCC2N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



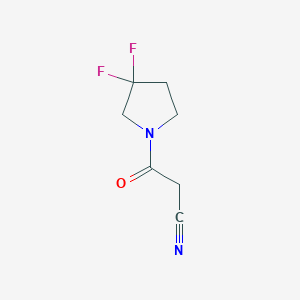

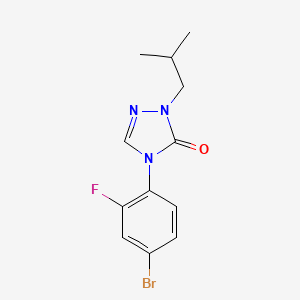
![4-(4-Bromo-2-fluorophenyl)-2-propyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B1475615.png)
![Ethyl 6,8-dimethylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1475616.png)
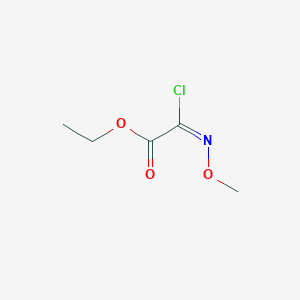
![7-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B1475621.png)
amine](/img/structure/B1475622.png)
